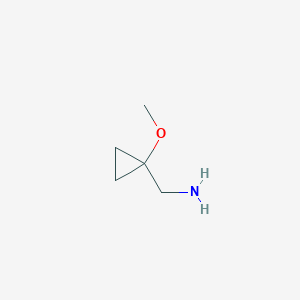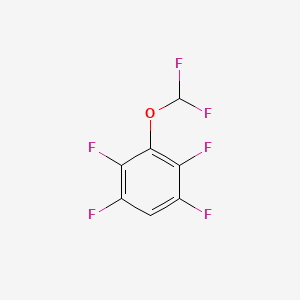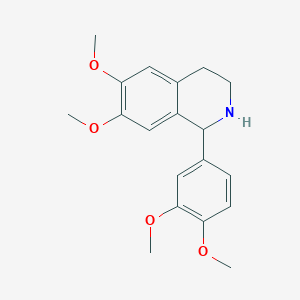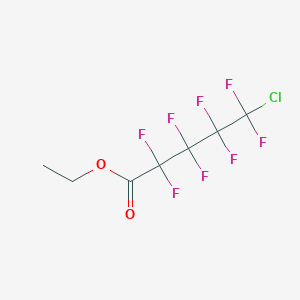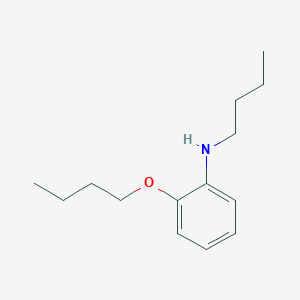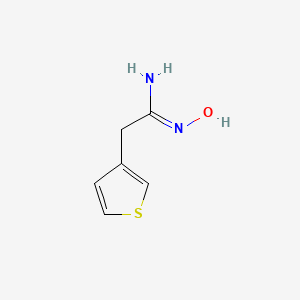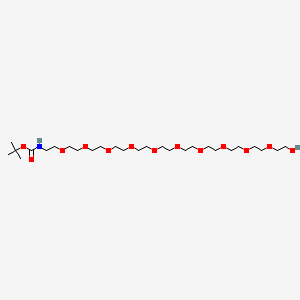
1,16-Dichloroperfluorohexadecane
Vue d'ensemble
Description
1,16-Dichloroperfluorohexadecane is a chemical compound with the molecular formula C16Cl2F32. It is a perfluorinated compound, meaning all hydrogen atoms in the hexadecane backbone are replaced by fluorine atoms, except for the two terminal chlorine atoms. This compound is known for its high thermal stability and resistance to chemical reactions, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,16-Dichloroperfluorohexadecane can be synthesized through the direct fluorination of hexadecane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete fluorination while avoiding side reactions. The process involves:
Reactants: Hexadecane and elemental fluorine.
Catalyst: Cobalt trifluoride or similar fluorination catalysts.
Conditions: High temperature (around 150-200°C) and controlled fluorine gas flow.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in specialized reactors designed to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine .
Analyse Des Réactions Chimiques
Types of Reactions
1,16-Dichloroperfluorohexadecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The fluorinated backbone can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) at moderate temperatures (50-100°C).
Electrophilic Substitution: Reagents such as sulfur trioxide or nitric acid under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxylated or aminated perfluorohexadecane derivatives.
Electrophilic Substitution: Formation of sulfonated or nitrated perfluorohexadecane derivatives.
Applications De Recherche Scientifique
1,16-Dichloroperfluorohexadecane has several applications in scientific research and industry:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated surfactants and their interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism of action of 1,16-Dichloroperfluorohexadecane is primarily based on its chemical stability and resistance to degradation. In biological systems, it interacts with lipid membranes, altering their properties without being metabolized. In industrial applications, it forms protective coatings that repel water, oil, and other contaminants .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,16-Dibromoperfluorohexadecane: Similar structure but with bromine atoms instead of chlorine.
1,16-Diiodoperfluorohexadecane: Contains iodine atoms, offering different reactivity.
1,16-Difluoroperfluorohexadecane: Fluorine atoms at the terminal positions instead of chlorine.
Uniqueness
1,16-Dichloroperfluorohexadecane is unique due to its specific combination of chlorine and fluorine atoms, providing a balance of reactivity and stability. The chlorine atoms allow for selective substitution reactions, while the fluorinated backbone ensures high thermal and chemical stability .
Propriétés
IUPAC Name |
1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOZECVBPPZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16Cl2F32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


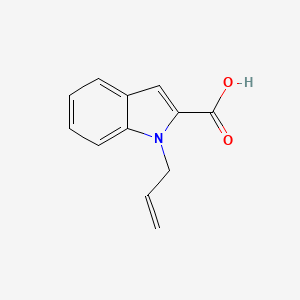
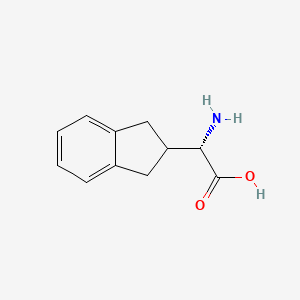
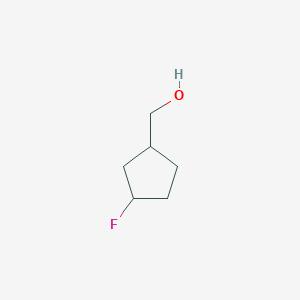
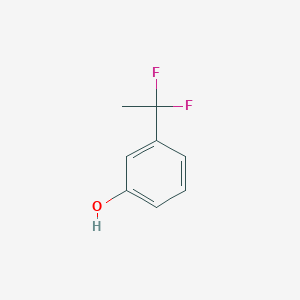
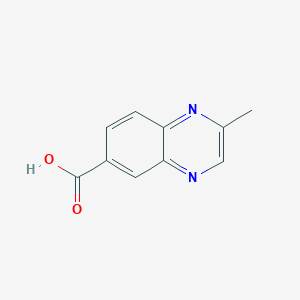
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
